molecular formula C19H18N4O2S2 B12142411 4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide

4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide

Cat. No.: B12142411
M. Wt: 398.5 g/mol
InChI Key: ASKNZZGBFXRORG-UHFFFAOYSA-N
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Description

4-{[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide is a synthetic small molecule featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzothiophene ring. This compound is characterized by a sulfanylacetyl linker connecting the pyrimidine moiety to a benzamide group. Its synthesis typically involves the Gewald reaction to form the tetrahydrobenzothiophene scaffold, followed by pyrimidine ring closure and functionalization steps .

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzamide

InChI

InChI=1S/C19H18N4O2S2/c20-17(25)11-5-7-12(8-6-11)23-15(24)9-26-18-16-13-3-1-2-4-14(13)27-19(16)22-10-21-18/h5-8,10H,1-4,9H2,(H2,20,25)(H,23,24)

InChI Key

ASKNZZGBFXRORG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is used to synthesize thienopyrimidine derivatives. This reaction involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The ethoxy (CID 4404412) and methoxy (477330-70-4) groups on the phenyl ring enhance hydrophobicity compared to the unsubstituted benzamide in the target compound.
  • Collision Cross-Section (CCS) : CID 4404412 has a CCS of 218.0 Ų for [M+H]+, suggesting a compact conformation under mass spectrometry conditions. The target compound’s CCS is unreported, but structural similarity implies comparable values .

Biological Activity

The compound 4-{[(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide is a derivative of thienopyrimidine that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the modification of the thienopyrimidine scaffold. The process often starts with the preparation of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives through various chemical reactions such as acetylation and sulfanylation. These modifications enhance the biological activity and specificity of the resulting compounds.

General Synthetic Pathway

  • Formation of Thienopyrimidine Core :
    • Starting materials are reacted under controlled conditions to form the thienopyrimidine structure.
  • Acetylation :
    • The introduction of an acetyl group to enhance solubility and bioactivity.
  • Sulfanylation :
    • Incorporating a sulfanyl group which is crucial for the biological activity.

Anticancer Activity

Research indicates that derivatives of thienopyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-{[(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzamide can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Promoting programmed cell death in malignant cells.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of thienopyrimidine derivatives:

  • Inhibition of Nitric Oxide Production : Compounds have been shown to significantly reduce nitric oxide (NO) levels in macrophages stimulated by lipopolysaccharides (LPS).
  • Cytokine Modulation : These compounds can modulate the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6.

The biological activities are often attributed to the following mechanisms:

  • Inhibition of Enzymatic Pathways :
    • Compounds may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are pivotal in inflammatory responses.
  • Signaling Pathway Disruption :
    • Interference with NF-kB signaling pathways has been observed, leading to reduced inflammation and tumor growth.

Study 1: Anti-cancer Efficacy

In a study conducted by Bhaskar et al., various thienopyrimidine derivatives were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Study 2: In Vivo Anti-inflammatory Effects

Another research project evaluated the in vivo anti-inflammatory effects using a rat paw edema model. The compound demonstrated significant reduction in swelling comparable to standard anti-inflammatory drugs like Indomethacin .

Data Summary Table

PropertyObserved EffectReference
Anticancer ActivityCell cycle arrest and apoptosisBhaskar et al., 2007
NO Production InhibitionSignificant reductionLookChem Study
Cytokine ModulationDecreased TNF-alpha levelsDrugBank Report
In Vivo EfficacyReduced rat paw swellingResearch Study

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